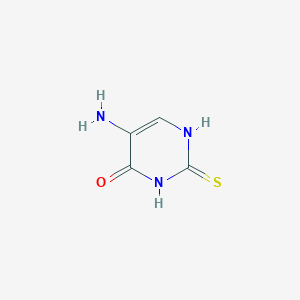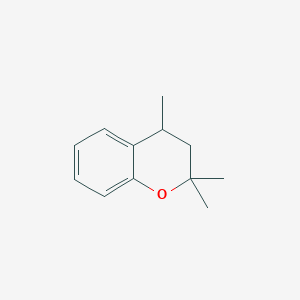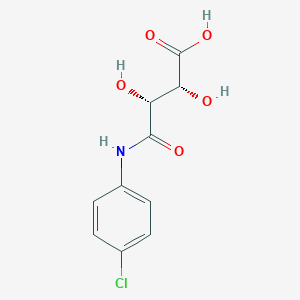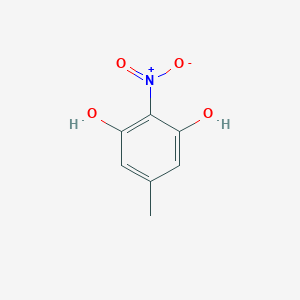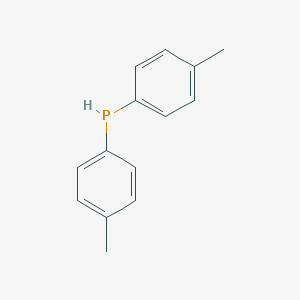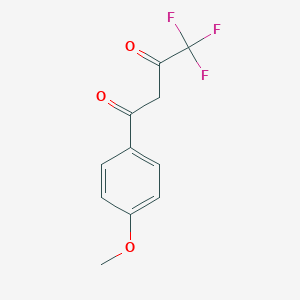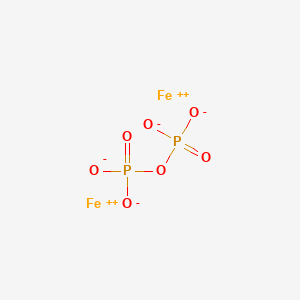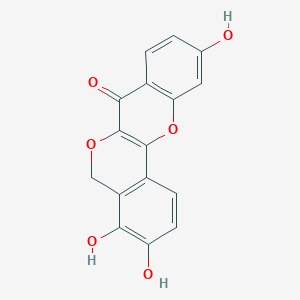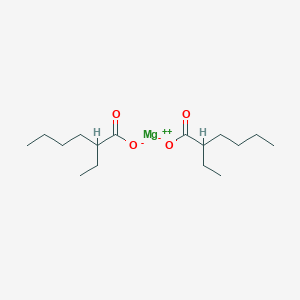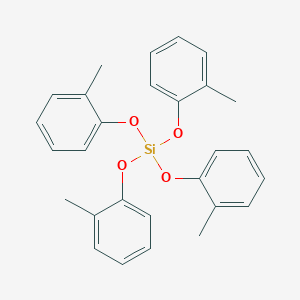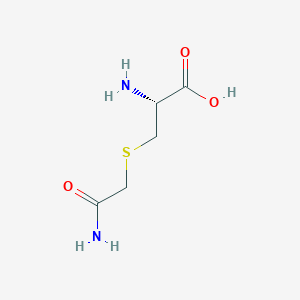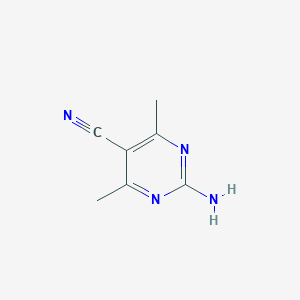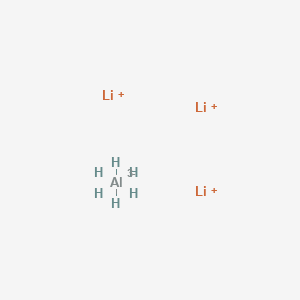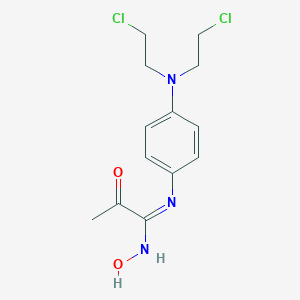
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)-, also known as Proxol, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as amidoximes, which are known to have a variety of biological activities. In
Mécanisme D'action
The exact mechanism of action of pyruvamidoxime is not fully understood. However, it has been suggested that pyruvamidoxime may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Pyruvamidoxime may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Pyruvamidoxime has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Pyruvamidoxime has also been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pyruvamidoxime in lab experiments is that it has been extensively studied and its synthesis method is well-established. Pyruvamidoxime has also been shown to have potent anti-cancer activity, making it a promising candidate for further study. However, one limitation of using pyruvamidoxime in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on pyruvamidoxime. One area of interest is in developing more efficient synthesis methods for pyruvamidoxime, which would allow for larger quantities to be produced. Another area of interest is in studying the potential use of pyruvamidoxime in combination with other chemotherapeutic agents, to further enhance its anti-cancer activity. Additionally, more research is needed to fully understand the mechanism of action of pyruvamidoxime and its potential side effects.
Méthodes De Synthèse
Pyruvamidoxime can be synthesized by reacting pyruvic acid with hydroxylamine, followed by reaction with p-chloroaniline and bis(2-chloroethyl)amine. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and has been used in many studies to produce pyruvamidoxime.
Applications De Recherche Scientifique
Pyruvamidoxime has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyruvamidoxime has also been shown to enhance the cytotoxicity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
18237-80-4 |
|---|---|
Nom du produit |
Pyruvamidoxime, N-(p-(bis(2-chloroethyl)amino)phenyl)- |
Formule moléculaire |
C13H17Cl2N3O2 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
N'-[4-[bis(2-chloroethyl)amino]phenyl]-N-hydroxy-2-oxopropanimidamide |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-10(19)13(17-20)16-11-2-4-12(5-3-11)18(8-6-14)9-7-15/h2-5,20H,6-9H2,1H3,(H,16,17) |
Clé InChI |
VSBAFNAFXLWWNI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
SMILES canonique |
CC(=O)C(=NC1=CC=C(C=C1)N(CCCl)CCCl)NO |
Autres numéros CAS |
18237-80-4 |
Synonymes |
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-oxopropanamide oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
